

Comprehensive Disposal and Safety Guide for TG 100572

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Compound of Interest

Compound Name: TG 100572

Cat. No.: B1589755

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Disclaimer: A specific Safety Data Sheet (SDS) for **TG 100572** could not be located in publicly available resources. The following disposal procedures are based on general best practices for potent, biologically active research chemicals and kinase inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and to obtain and follow the specific SDS from your supplier before handling and disposing of this compound.

TG 100572 is a potent multi-targeted kinase inhibitor used in research to investigate cellular signaling pathways.^{[1][2]} Proper handling and disposal are crucial for laboratory safety and environmental protection. This guide provides essential information on the safe disposal of **TG 100572** and details its biological activity for a comprehensive understanding of its nature.

Inhibitory Activity of TG 100572

TG 100572 exhibits potent inhibitory activity against a range of receptor tyrosine kinases and Src family kinases, making it a valuable tool in cancer and angiogenesis research.^{[1][2]} Its systemic administration has been associated with toxicity, underscoring the need for careful handling and disposal.^{[1][3]}

Target Kinase	IC ₅₀ (nM)
VEGFR1	2
VEGFR2	7
FGFR1	2
FGFR2	16
PDGFR β	13
Fgr	5
Fyn	0.5
Hck	6
Lck	0.1
Lyn	0.4
Src	1
Yes	0.2

Proper Disposal Procedures for TG 100572

As a potent kinase inhibitor, all waste contaminated with **TG 100572** should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Step-by-Step Disposal Plan:

- Segregation of Waste: All materials contaminated with **TG 100572** must be segregated from general laboratory waste at the point of generation. This includes:
 - Unused or expired solid **TG 100572** powder.
 - Solutions containing **TG 100572**.

- Contaminated consumables such as pipette tips, centrifuge tubes, gloves, bench paper, and vials.
- Solid Waste Disposal:
 - Collect all solid waste, including contaminated personal protective equipment (PPE), in a dedicated, clearly labeled, and sealable hazardous waste container.
 - The container should be robust and leak-proof.
 - Label the container with "Hazardous Waste" and explicitly list "**TG 100572**" as a component.
- Liquid Waste Disposal:
 - Collect all liquid waste containing **TG 100572** in a dedicated, shatter-resistant, and leak-proof container.
 - Never dispose of liquid waste containing this compound down the drain.[\[4\]](#)
 - The container must be kept securely closed when not in use and should be clearly labeled as "Hazardous Waste" with the chemical contents specified.
- Decontamination:
 - Decontaminate all surfaces and laboratory equipment that have come into contact with **TG 100572**.
 - A common practice is to wipe surfaces with 70% ethanol followed by a suitable laboratory cleaning agent.
 - All cleaning materials used for decontamination must be disposed of as hazardous solid waste.
- Waste Collection and Disposal:
 - Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

- Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay:

This protocol assesses the effect of **TG 100572** on the proliferation of human retinal microvascular endothelial cells (hRMVEC).

- Cell Plating: Plate hRMVEC in 96-well plates.
- Treatment: Culture the cells for 48 hours in the presence of varying concentrations of **TG 100572** (ranging from 2 nM to 5 μ M) or DMSO as a vehicle control. The culture medium should be supplemented with 10% FBS, 50 μ g/mL heparin, and 50 ng/mL recombinant human VEGF.
- Assessment: Evaluate cell viability and proliferation using a colorimetric assay, such as an XTT-based assay. **TG 100572** has been shown to inhibit hRMVEC proliferation with an IC_{50} of approximately 610 nM.^{[1][2]}

In Vivo Choroidal Neovascularization (CNV) Model in Mice:

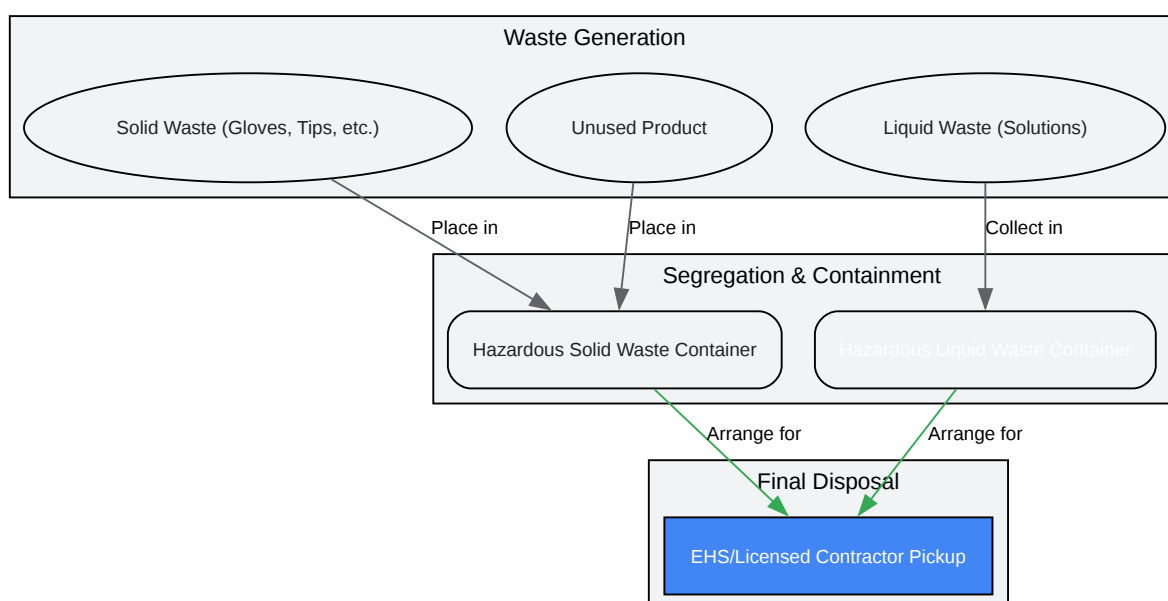
This protocol evaluates the in vivo efficacy of **TG 100572** in a model of ocular neovascularization.

- Animal Model: Use C57BL/6 mice.
- Systemic Administration: Administer **TG 100572** intraperitoneally (i.p.) at a dose of 5 mg/kg twice daily for four days, followed by a single dose on the fifth day.
- Sample Collection: Five hours after the final dose, collect plasma samples, euthanize the animals, and explant the eyes for further analysis.
- Topical Administration: Alternatively, a single 10 μ L drop of a **TG 100572** formulation can be administered topically to both eyes for two days. Plasma and eyes are then harvested at various time points (e.g., 0.5, 1, 3, 5, or 7 hours) after the final dosing on the second day.

Systemic delivery has been shown to suppress CNV but may be associated with weight loss, indicating potential systemic toxicity.[1]

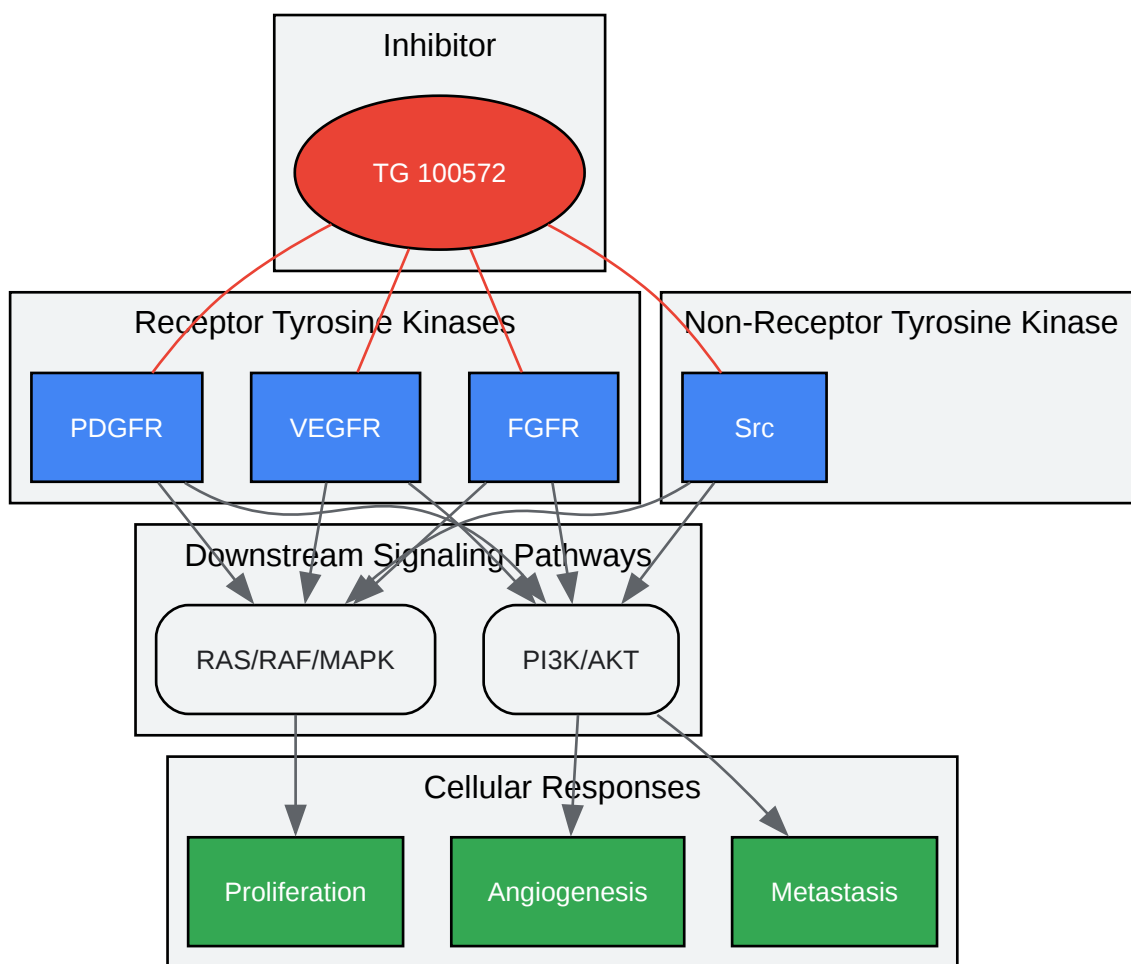
Signaling Pathways and Logical Relationships

The following diagrams illustrate the general disposal workflow for **TG 100572** and the signaling pathways it inhibits.



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Caption: Disposal workflow for **TG 100572** waste.



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Caption: Inhibitory action of **TG 100572** on key signaling pathways.

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